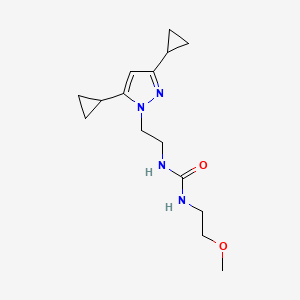

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-21-9-7-17-15(20)16-6-8-19-14(12-4-5-12)10-13(18-19)11-2-3-11/h10-12H,2-9H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAVYNLETCNIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone, followed by cyclization.

Introduction of cyclopropyl groups: The pyrazole ring is then alkylated with cyclopropyl halides under basic conditions to introduce the cyclopropyl groups at the 3 and 5 positions.

Attachment of the ethyl linker: The substituted pyrazole is reacted with an ethyl halide to introduce the ethyl linker.

Formation of the urea moiety: The final step involves the reaction of the intermediate with 2-methoxyethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s 3,5-dicyclopropyl groups likely increase lipophilicity compared to analogs with methyl (9a) or methoxyphenyl (MK13) substituents. In contrast, MK13’s 3,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance solubility but reduce passive diffusion .

Urea Linker Modifications: The 2-methoxyethyl substituent on the urea moiety in the target compound may improve aqueous solubility compared to simpler alkyl chains (e.g., ethyl in 9a). The methoxy group can engage in hydrogen bonding with solvent or biological targets .

Synthetic Routes: The synthesis of pyrazole-urea hybrids typically involves coupling pyrazole intermediates with urea precursors. For example, MK13 was synthesized via refluxing a dimethoxyphenyl ketoester with a pyrazolamine in acetic acid .

Research Findings and Implications

Physicochemical Properties :

- Cyclopropyl groups in the target compound may confer metabolic stability compared to phenyl or methyl groups, as seen in other drug candidates where cyclopropane rings resist oxidative degradation .

- The absence of aromatic substituents (e.g., phenyl in 9a) could reduce off-target interactions with cytochrome P450 enzymes, a common issue in drug design .

Potential Applications: Urea derivatives like MK13 and 9a are often explored as kinase inhibitors due to their ability to mimic ATP’s hydrogen-bonding motifs. The target compound’s urea group and rigid pyrazole core may similarly target kinase ATP-binding pockets .

Biological Activity

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The compound features a pyrazole ring with dicyclopropyl substitutions and an ethyl linker connected to a urea moiety. The methoxyethyl group enhances solubility and may influence the compound's interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Central to biological activity; involved in binding |

| Dicyclopropyl Groups | Enhance steric properties and binding affinity |

| Urea Moiety | Key for interaction with target enzymes/receptors |

| Methoxyethyl Group | Improves solubility and possibly bioavailability |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study on pyrazolyl-ureas demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The mechanism involves competitive inhibition at the enzyme's active site, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Effects

The compound has also been explored for its anticancer properties. Its mechanism may involve the modulation of signaling pathways critical for cancer cell proliferation and survival. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration . The specific interactions of the pyrazole ring with cellular targets enhance its potential as an anticancer agent.

Antimicrobial Activity

Preliminary evaluations suggest that related compounds exhibit moderate antibacterial and antifungal activities. For example, studies have shown that certain pyrazolyl derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans at concentrations around 250 µg/mL . The structural characteristics of these compounds play a crucial role in their antimicrobial efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The urea moiety is crucial for binding to enzymes such as COX-2. Its flexibility allows for optimal fit within the active site.

- Receptor Modulation : The compound may alter receptor activity through hydrogen bonding and π-π interactions facilitated by the pyrazole ring.

Case Studies and Research Findings

Several studies highlight the biological potential of pyrazolyl ureas:

- Inhibition of COX Enzymes : A series of 1,5-diarylpyrazole derivatives were evaluated for COX inhibition, revealing potent selectivity for COX-2 over COX-1, suggesting a favorable therapeutic profile for anti-inflammatory applications .

- Anticancer Studies : Research involving various pyrazole derivatives indicated that they could induce apoptosis in cancer cells through modulation of apoptotic pathways.

- Antimicrobial Efficacy : Compounds structurally similar to this compound were tested against common pathogens, demonstrating promising results in inhibiting bacterial growth .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and urea NH signals (δ 5.5–6.5 ppm) .

- X-ray Crystallography : Resolves bond angles and conformations, particularly the planar urea moiety and steric effects from cyclopropyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₇N₅O₂, calc. 381.47 g/mol) and fragmentation patterns .

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced

Discrepancies (e.g., unexpected NH signal splitting or cyclopropyl ring distortion) may arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Identifies conformational flexibility in the urea linkage or hindered rotation of cyclopropyl groups .

- Cross-Validation with Analogues : Compare data with structurally similar compounds (e.g., 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea) to isolate substituent-specific effects .

- DFT Calculations : Predict NMR chemical shifts and optimize geometry to match experimental observations .

What strategies are recommended for optimizing reaction conditions to enhance scalability without compromising purity?

Q. Advanced

- Solvent Screening : Replace DMF with less toxic solvents (e.g., acetonitrile) for pyrazole alkylation, balancing reaction rate and ease of removal .

- Catalyst Optimization : Test alternative catalysts (e.g., K₂CO₃ instead of NaN₃) to reduce byproducts in cyclopropane reactions .

- Flow Chemistry : Scale urea coupling in continuous flow reactors to improve heat dissipation and mixing efficiency .

What initial biological screening assays are appropriate for evaluating this compound's therapeutic potential?

Q. Basic

- Enzyme Inhibition Assays : Test against kinases or hydrolases, given urea’s hydrogen-bonding capacity .

- Cellular Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ determination) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the pyrazole moiety’s affinity for hydrophobic pockets .

How does the substitution pattern on the pyrazole ring affect the compound’s biological activity, and what SAR studies support this?

Q. Advanced

- Cyclopropyl vs. Methyl Substituents : Cyclopropyl groups enhance metabolic stability but may reduce solubility, as seen in analogues like 1-cyclopentyl-3-(2-(3,5-dimethylpyrazol-1-yl)ethyl)urea .

- Methoxyethyl Urea Chain : The 2-methoxyethyl group improves water solubility compared to phenyl-substituted ureas, as shown in pharmacokinetic studies of related compounds .

- SAR Insights : Replace the pyrazole with triazole (e.g., 1-(2-(1,2,4-triazol-1-yl)ethyl)urea derivatives) to modulate target selectivity .

What are the challenges in synthesizing the cyclopropyl-substituted pyrazole moiety, and how can they be mitigated?

Q. Advanced

- Ring-Opening Reactions : Cyclopropane rings are prone to cleavage under acidic or high-temperature conditions. Mitigation: Use mild Lewis acids (e.g., ZnCl₂) and low temperatures (<60°C) during alkylation .

- Steric Hindrance : Bulky cyclopropyl groups slow urea coupling. Solution: Activate the isocyanate with DMAP or use microwave-assisted synthesis to accelerate reactivity .

What are the key physicochemical properties of this compound, and how do they influence its pharmacokinetic profile?

Q. Basic

- logP : Predicted ~2.8 (moderate lipophilicity) due to cyclopropyl and methoxyethyl groups, favoring blood-brain barrier penetration .

- Aqueous Solubility : ~0.5 mg/mL (pH 7.4), limited by hydrophobic cyclopropyl moieties. Solubility enhancers (e.g., cyclodextrins) may improve bioavailability .

- Metabolic Stability : Cyclopropyl groups reduce CYP450-mediated oxidation, as demonstrated in microsomal stability assays for analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.